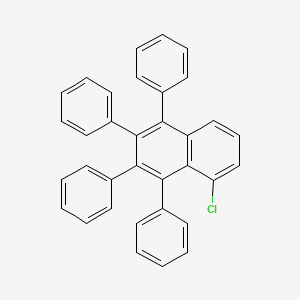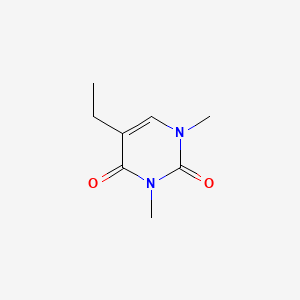
1,3-Dimethyl-5-ethyluracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.1931 g/mol . It is characterized by the presence of two methyl groups at positions 1 and 3, and an ethyl group at position 5 on the uracil ring.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-ethyluracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of 1,3-dimethyluracil with ethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
化学反应分析
Types of Reactions
1,3-Dimethyl-5-ethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups on the uracil ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated uracil derivatives, while substitution reactions can produce various alkylated or arylated uracil compounds .
科学研究应用
1,3-Dimethyl-5-ethyluracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer applications.
作用机制
The mechanism of action of 1,3-dimethyl-5-ethyluracil involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. For example, it may inhibit the activity of certain enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
1,3-Dimethyluracil: Lacks the ethyl group at position 5.
5-Ethyluracil: Lacks the methyl groups at positions 1 and 3.
1,3-Dimethyl-5-vinyluracil: Contains a vinyl group at position 5 instead of an ethyl group.
Uniqueness
1,3-Dimethyl-5-ethyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and ethyl groups on the uracil ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
31703-08-9 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
5-ethyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-9(2)8(12)10(3)7(6)11/h5H,4H2,1-3H3 |
InChI 键 |
RGFNQXKFHSVDHI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN(C(=O)N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



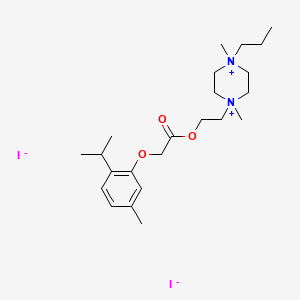
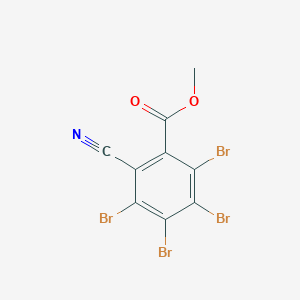

![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)

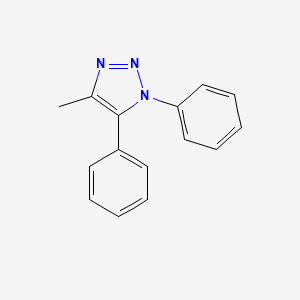
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
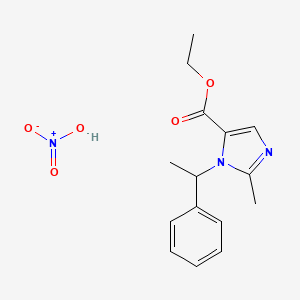

![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
